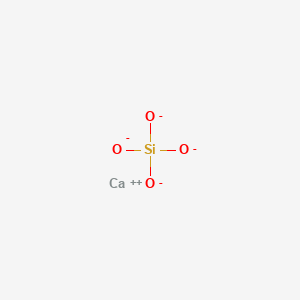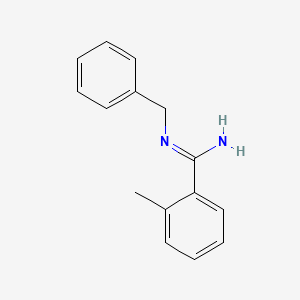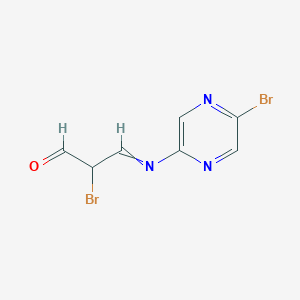![molecular formula C24H22N2O2 B14113109 3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylazepan-2-one](/img/structure/B14113109.png)
3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C24H22N2O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C24H22N2O2 can be achieved through several synthetic routes. One common method involves the reaction of an appropriate substituted benzaldehyde with an imidazole derivative under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, forming the imidazole ring and attaching the substituents to the aromatic ring.
Industrial Production Methods
In industrial settings, the production of C24H22N2O2 often involves large-scale reactions using automated reactors. The process may include the use of catalysts to enhance the reaction rate and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
C24H22N2O2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring in can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted imidazole derivatives.
Applications De Recherche Scientifique
C24H22N2O2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of C24H22N2O2 involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the target molecules involved.
Comparaison Avec Des Composés Similaires
C24H22N2O2: can be compared with other imidazole derivatives, such as:
C24H22N2O3: This compound has an additional oxygen atom, which may alter its chemical and biological properties.
C24H22N2O4: With two additional oxygen atoms, this compound may exhibit different reactivity and applications.
The uniqueness of C24H22N2O2 lies in its specific structure and the resulting properties, which make it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C24H22N2O2 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-ethenyl-3-(2-phenylquinoline-4-carbonyl)azepan-2-one |
InChI |
InChI=1S/C24H22N2O2/c1-2-26-15-9-8-13-19(24(26)28)23(27)20-16-22(17-10-4-3-5-11-17)25-21-14-7-6-12-18(20)21/h2-7,10-12,14,16,19H,1,8-9,13,15H2 |
Clé InChI |
ZABCMNIHXNBFKI-UHFFFAOYSA-N |
SMILES canonique |
C=CN1CCCCC(C1=O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)
![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)



![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)

![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B14113060.png)

![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
![1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium](/img/structure/B14113069.png)



